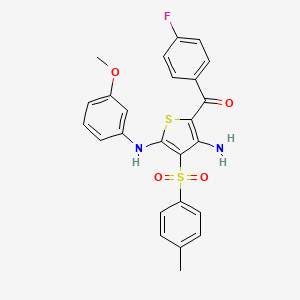

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

Properties

IUPAC Name |

[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S2/c1-15-6-12-20(13-7-15)34(30,31)24-21(27)23(22(29)16-8-10-17(26)11-9-16)33-25(24)28-18-4-3-5-19(14-18)32-2/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXFSMCRBBOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Representation

The compound can be represented as follows:

Medicinal Chemistry

5-(4-Fluorobenzoyl)-N2-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine has been investigated for its potential as an antitumor agent. Its structural features suggest that it may interact with various biological targets, including:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It could act on various receptors, potentially modulating pathways relevant to cancer and other diseases.

Pharmacology

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

- Antioxidant Properties : The thiophene moiety may contribute to antioxidant effects, which are vital in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Modifications in the structure may enhance neuroprotective properties against neurodegenerative diseases.

Biochemical Studies

The compound is being explored for its role in biochemical pathways:

- Enzyme Inhibition Studies : Investigating the inhibition of enzymes related to metabolic pathways can reveal the compound's potential therapeutic effects.

- Cellular Assays : Evaluating its impact on cell viability and proliferation in vitro can provide insights into its efficacy as a drug candidate.

Table 1: Summary of Research Findings

Notable Research Insights

- Antitumor Activity : In vitro studies have shown that the compound effectively inhibits growth in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Receptor Interaction : Binding studies indicate that the compound interacts with key receptors involved in cell signaling, which could lead to new therapeutic strategies targeting these pathways.

- Oxidative Stress Protection : The antioxidant properties observed suggest that this compound could play a role in protecting cells from oxidative damage, relevant for conditions such as neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from : Triazole Derivatives

Compounds 7–9 in are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br). Key comparisons:

- Core Structure : The triazole core () vs. thiophene-diamine (target compound). Triazoles exhibit aromaticity and planar geometry, favoring π-stacking, while thiophene derivatives offer greater conformational flexibility.

- Substituent Effects : Both classes feature sulfonyl groups, but the target compound’s 4-methylbenzenesulfonyl group introduces steric hindrance absent in ’s simpler phenylsulfonyl derivatives.

- Tautomerism : Triazoles in exist as thiones (~1247–1255 cm⁻¹ C=S stretch), whereas the target compound’s thiophene core lacks this tautomeric behavior, simplifying spectral interpretation .

Dioxolane-Containing Thiophene ()

The compound 5-(1,3-dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene (CAS 898773-41-6) shares a thiophene core and fluorobenzoyl group with the target compound. Differences include:

- Dioxolane vs. Methoxyphenyl : The dioxolane ring enhances solubility via ether oxygen hydrogen bonding, whereas the methoxyphenyl group in the target compound provides aromatic interactions.

- Sulfonyl Absence : The lack of a sulfonyl group in ’s compound reduces polarity and may decrease metabolic stability compared to the target compound .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s NH groups (from the diamine core) and sulfonyl oxygen atoms likely form intermolecular hydrogen bonds, akin to patterns observed in triazole derivatives . Such interactions could stabilize crystal lattices, influencing melting points and solubility.

Data Tables

Table 1: Structural and Spectral Comparison

Table 2: Functional Group Impact on Properties

| Group | Effect on Solubility | Effect on Stability | Role in Interactions |

|---|---|---|---|

| 4-Methylbenzenesulfonyl | Increases polarity | Enhances thermal | Hydrogen bonding |

| 3-Methoxyphenyl | Moderate lipophilicity | Metabolic resistance | π-π stacking |

| 1,3-Dioxolane | High solubility | Hydrolytic sensitivity | H-bond acceptor |

Biological Activity

The compound 5-(4-fluorobenzoyl)-N2-(3-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Thiophene derivatives are known for their diverse pharmacological properties, including antiviral and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Core Structure : Thiophene ring

- Substituents :

- 4-Fluorobenzoyl group

- 3-Methoxyphenyl group

- 4-Methylbenzenesulfonyl group

- Functional Groups : Diamine

This unique combination of substituents may contribute to its biological activity by enhancing interactions with biological targets.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and others.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies suggest that this compound may bind effectively to CDK2, disrupting its function and leading to apoptosis in cancer cells .

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. The compound's structure suggests potential efficacy against viral infections:

- Target Viruses : Preliminary studies indicate activity against viruses such as Ebola virus (EBOV).

- Mechanism : The compound may inhibit viral entry by interfering with the NPC1/EBOV-GP interaction, a critical step in the viral life cycle .

Case Studies

- Anticancer Efficacy :

- Antiviral Screening :

Data Table: Biological Activity Summary

| Activity Type | Cell Line / Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 10 | CDK2 inhibition |

| Anticancer | MCF-7 | 15 | Induction of apoptosis |

| Antiviral | EBOV pseudotypes | 5 | Inhibition of NPC1/EBOV-GP interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.